3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
CAS No.: 397284-00-3
Cat. No.: VC21446870
Molecular Formula: C15H13BrN2O4S2
Molecular Weight: 429.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397284-00-3 |
|---|---|
| Molecular Formula | C15H13BrN2O4S2 |
| Molecular Weight | 429.3g/mol |
| IUPAC Name | 3-(4-bromophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C15H13BrN2O4S2/c16-12-3-7-14(8-4-12)24(21,22)17-9-10-23-15(17)11-1-5-13(6-2-11)18(19)20/h1-8,15H,9-10H2 |
| Standard InChI Key | DGWVBMHMDWKKSD-UHFFFAOYSA-N |
| SMILES | C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a complex organic compound featuring a central thiazolidine ring substituted with 4-bromophenylsulfonyl and 4-nitrophenyl groups. The thiazolidine scaffold consists of a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, which serves as the core structure of this molecule. The compound is characterized by the presence of two aromatic rings – a 4-bromophenyl moiety connected via a sulfonyl linkage to the nitrogen of the thiazolidine ring, and a 4-nitrophenyl group attached to the C-2 position of the thiazolidine ring .
The key physicochemical properties of this compound are summarized in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 397284-00-3 |
| Molecular Formula | C15H13BrN2O4S2 |
| Molecular Weight | 429.3 g/mol |
| Chemical Classification | Thiazolidine derivative |
| Functional Groups | Thiazolidine ring, sulfonyl group, nitro group, bromo substituent |
| Physical Appearance | Solid |
| Synonyms | 3-(4-bromophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine, 3-(4-BROMOBENZENESULFONYL)-2-(4-NITROPHENYL)-1,3-THIAZOLIDINE |
The presence of multiple functional groups, including the thiazolidine ring, sulfonyl linker, nitro group, and bromine atom, provides this molecule with diverse chemical characteristics and reactivity patterns. The electron-withdrawing nitro group and bromine atom influence the electron distribution within the molecule, potentially affecting its interactions with biological targets .
Synthesis Methods
General Synthetic Approach
The synthesis of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine typically involves a reaction between 4-bromobenzenesulfonyl chloride and 2-(4-nitrophenyl)thiazolidine under basic conditions. This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of the thiazolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
The general synthetic procedure involves:
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Preparation of 2-(4-nitrophenyl)thiazolidine as a precursor
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Reaction of the precursor with 4-bromobenzenesulfonyl chloride
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Base-catalyzed nucleophilic substitution
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Purification to obtain the target compound
This synthesis is typically carried out in organic solvents such as dichloromethane or chloroform, with a base like triethylamine added to neutralize the hydrochloric acid formed during the reaction.
Alternative Synthetic Routes
While the direct literature on alternative synthetic routes for this specific compound is limited in the provided search results, thiazolidine derivatives similar to the target compound have been synthesized through various methods. These approaches may be adapted for the synthesis of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine with appropriate modifications.
One potential approach draws from the methodology described by Revelant et al., which involves the use of chloroacetyl chloride and ammonium thiocyanate for the synthesis of thiazolidin-4-ones . This method could potentially be modified to incorporate the required 4-bromophenylsulfonyl and 4-nitrophenyl substituents.
Another relevant synthetic approach was presented in a study discussing the preparation of substituted thiazolidine derivatives using α-haloketones and allyl isothiocyanate with various catalysts. The best results in this case were achieved using Et3N as a catalyst with reflux in methanol for 7 hours .
Future Research Directions
Given the potential applications of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine, several promising research directions can be identified:
Synthesis Optimization
Further research into optimizing the synthesis of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine using greener and more efficient methods would be valuable. Recent advances in thiazolidine synthesis, such as one-pot methods and the use of alternative catalysts, could be applied to improve the synthetic process for this compound .
Biological Activity Screening
Comprehensive screening of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine for various biological activities, particularly antimicrobial, anticancer, and antidiabetic properties, would provide valuable insights into its pharmaceutical potential. These studies would build upon the established biological activities of related thiazolidine derivatives .
Structural Modifications
Exploration of structural modifications to 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine could lead to derivatives with enhanced biological activity or improved physicochemical properties. Potential modifications include:
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Replacement of the bromine atom with other halogens or functional groups
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Substitution of the nitro group with other electron-withdrawing or electron-donating groups
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Modification of the thiazolidine ring, such as introduction of substituents at other positions
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Exploration of alternative linking groups in place of the sulfonyl moiety
Such structural modifications could lead to the development of a library of compounds with varied biological properties, potentially identifying candidates for further development as therapeutic agents or chemical tools.
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